molecular formula C10H10N4O3 B2730843 Drazidox CAS No. 27314-77-8

Drazidox

Katalognummer B2730843
CAS-Nummer: 27314-77-8
Molekulargewicht: 234.215
InChI-Schlüssel: SAAFAQUUYXAZII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Drazidox, also known as Oxycodone, is a type of opioid (narcotic analgesics) used for medical purposes . It is known to expose patients to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . The Food and Drug Administration (FDA) has required a Risk Evaluation and Mitigation Strategy (REMS) for these products .


Molecular Structure Analysis

Drazidox has a chemical formula of C10H10N4O3 and a molecular weight of 234.2114 g/mol . Its IUPAC name is 1,4-dihydroxy-N-imino-3-methyl-1,4-dihydroquinoxaline-2-carboxamide . The Drazidox molecule contains a total of 28 bonds .

Wissenschaftliche Forschungsanwendungen

  • Research Programs Impact on Publishing : A study by Bantan et al. (2020) discusses the impact of research programs at King Abdulaziz University on publishing articles in ISI journals, which could be relevant for understanding the academic environment in which drug research like that on Drazidox might be conducted.

  • Mechanisms of Antimycobacterial Agents : Cholo et al. (2017) explore the mechanisms of action and therapeutic efficacies of lipophilic antimycobacterial agents Cholo et al. (2017). This could provide insights into how similar drugs, including potentially Drazidox, work at a molecular level.

  • Monoamine Oxidase Inhibitors : O'Donnell and Seiden (2004) investigate the effects of monoamine oxidase inhibitors on performance under specific reinforcement schedules O'Donnell & Seiden (2004), which might be relevant for understanding the pharmacological actions of Drazidox if it shares similar properties.

  • Clinical Experience with Dronabinol : Plasse et al. (1991) share their clinical experience with dronabinol, discussing its use as an antiemetic and its impact on appetite Plasse et al. (1991). This could offer a perspective on the clinical applications of drugs like Drazidox.

  • Clofazimine for Drug-Resistant Tuberculosis : Dey et al. (2013) conducted a systematic review on the outcomes of clofazimine for treating drug-resistant tuberculosis Dey et al. (2013). This might provide context for the use of other drugs in treating drug-resistant conditions.

  • Pharmacogenetics in Schizophrenia Treatment : Tybura et al. (2014) explore the pharmacogenetics of adverse events in schizophrenia treatment Tybura et al. (2014), which could be pertinent if Drazidox is involved in similar treatment scenarios.

  • Evaluation of Praziquantel Against Diphyllobothrium latum : Bylund, Bang, and Wikgren (1977) evaluate the efficiency of Praziquantel against Diphyllobothrium latum Bylund et al. (1977), offering insights into drug efficacy testing.

  • Praziquantel as a TRP Channel Agonist : Babes et al. (2017) investigate praziquantel as a selective agonist of the TRP channel Babes et al. (2017), which may have implications for the pharmacological understanding of Drazidox if it shares similar properties.

Safety and Hazards

Drazidox, as an opioid, exposes patients to the risks of addiction, abuse, and misuse, which can lead to overdose and death . It can cause serious, life-threatening, or fatal respiratory depression . Accidental ingestion of even one dose of Drazidox, especially by children, can result in a fatal overdose .

Eigenschaften

IUPAC Name

1,4-dihydroxy-N-imino-3-methylquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-6-9(10(15)12-11)14(17)8-5-3-2-4-7(8)13(6)16/h2-5,11,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWICBTWCOPRBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C2N1O)O)C(=O)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865360
Record name Diazenyl(1,4-dihydroxy-3-methyl-1,4-dihydroquinoxalin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drazidox

CAS RN

27314-77-8
Record name DRAZIDOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W193003XW5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.